2,3,4,5-Tetrabromobiphenyl
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Overview
Description
2,3,4,5-Tetrabromobiphenyl is a polybrominated biphenyl, a class of organic compounds characterized by the presence of multiple bromine atoms attached to a biphenyl structure. These compounds are known for their use as flame retardants in various industrial applications, including plastics, textiles, and electronic devices .
Preparation Methods
The synthesis of 2,3,4,5-Tetrabromobiphenyl typically involves the bromination of biphenyl using bromine or bromine-containing reagents under controlled conditions. One common method is the Suzuki–Miyaura coupling, which involves the reaction of a brominated biphenyl derivative with a boron reagent in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high efficiency.
Chemical Reactions Analysis
2,3,4,5-Tetrabromobiphenyl undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
2,3,4,5-Tetrabromobiphenyl has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of polybrominated biphenyls in various chemical reactions and environmental conditions.
Biology: Research on its toxicological effects helps understand the impact of polybrominated biphenyls on living organisms.
Medicine: Studies investigate its potential role in disrupting endocrine functions and its effects on human health.
Industry: It is used as a flame retardant in the production of plastics, textiles, and electronic devices.
Mechanism of Action
2,3,4,5-Tetrabromobiphenyl exerts its effects by binding to the aryl hydrocarbon receptor, a ligand-activated transcriptional activator. This binding activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene. These enzymes mediate the biochemical and toxic effects of halogenated aromatic hydrocarbons .
Comparison with Similar Compounds
2,3,4,5-Tetrabromobiphenyl is compared with other polybrominated biphenyls, such as:
3,3’,4,4’-Tetrabromobiphenyl: Known for its similar flame retardant properties but different toxicological profile.
2,2’,5,5’-Tetrabromobiphenyl: Another flame retardant with distinct chemical and physical properties.
2,3’,4,4’-Tetrabromodiphenyl ether: A related compound with an ether linkage, used in similar applications but with different environmental persistence.
This compound stands out due to its specific bromination pattern, which influences its reactivity and interactions with biological systems.
Properties
CAS No. |
115245-09-5 |
---|---|
Molecular Formula |
C12H6Br4 |
Molecular Weight |
469.79 g/mol |
IUPAC Name |
1,2,3,4-tetrabromo-5-phenylbenzene |
InChI |
InChI=1S/C12H6Br4/c13-9-6-8(7-4-2-1-3-5-7)10(14)12(16)11(9)15/h1-6H |
InChI Key |
NYSAPLQZKHQBSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2Br)Br)Br)Br |
Origin of Product |
United States |
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